molecular formula C21H17N3O B11443736 2-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

2-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

Cat. No.: B11443736
M. Wt: 327.4 g/mol
InChI Key: BZSMXUZWSUEJFJ-UHFFFAOYSA-N
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Description

2-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzamide group attached to a 2-phenylimidazo[1,2-a]pyridine core, which is further substituted with a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide typically involves the condensation of 2-aminopyridines with α-halo ketones, followed by the introduction of the benzamide group. One common method involves the reaction of 2-aminopyridine with an α-bromoacetophenone derivative under basic conditions to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with benzoyl chloride in the presence of a base to introduce the benzamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. The use of environmentally benign solvents and catalysts is also considered to minimize waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzamide group with the imidazo[1,2-a]pyridine core makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C21H17N3O/c1-15-9-5-6-12-17(15)21(25)23-20-19(16-10-3-2-4-11-16)22-18-13-7-8-14-24(18)20/h2-14H,1H3,(H,23,25)

InChI Key

BZSMXUZWSUEJFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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